4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoic acid moiety linked to a chromen-2-one structure, which is further substituted with a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves multiple steps:
Synthesis of 7-hydroxy-4-methylcoumarin: This can be achieved by the Pechmann condensation of resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.
Benzylation: The hydroxyl group at the 7-position of the coumarin is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The benzylated coumarin is then reacted with ethyl chloroacetate to form an ester.
Hydrolysis: The ester is hydrolyzed to form the corresponding carboxylic acid.
Coupling Reaction: Finally, the carboxylic acid is coupled with 4-hydroxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group in the chromen-2-one structure can yield dihydrocoumarin derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives.
Biology and Medicine: Coumarin derivatives, including this compound, are studied for their potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, coumarin derivatives are used in the manufacture of perfumes, cosmetics, and as additives in food and beverages.
Mechanism of Action
The biological activity of 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is primarily attributed to its ability to interact with various molecular targets. The chromen-2-one structure can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases. Additionally, the compound can modulate the activity of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
- 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
Comparison: While these compounds share a similar core structure, the presence of different substituents (e.g., additional methyl groups or different benzyl groups) can significantly alter their biological activity and chemical reactivity. The unique substitution pattern in 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid provides it with distinct properties, making it a valuable compound for specific applications in medicinal chemistry .
Properties
IUPAC Name |
4-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-21-12-11-20(29-15-18-7-9-19(10-8-18)24(26)27)14-23(21)30-25(28)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTMZIZVSLIKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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